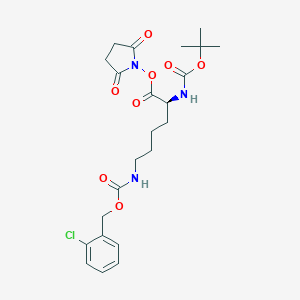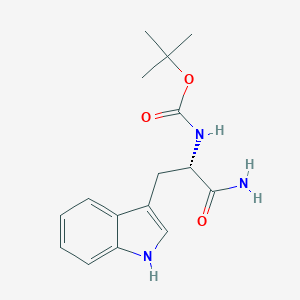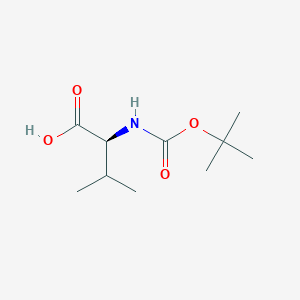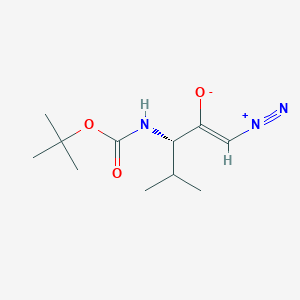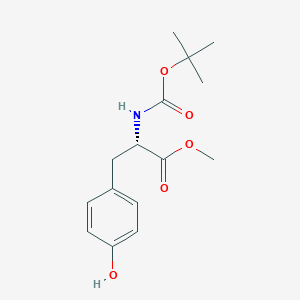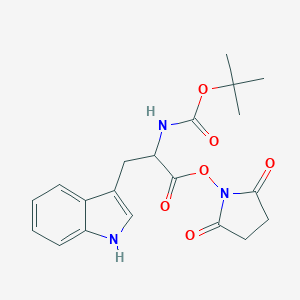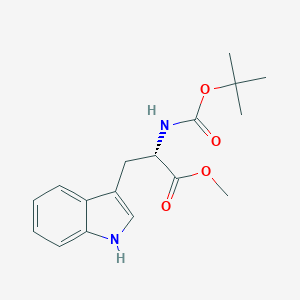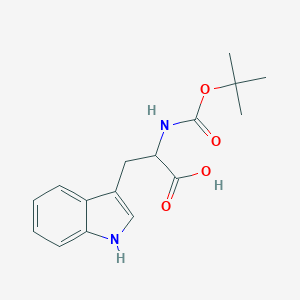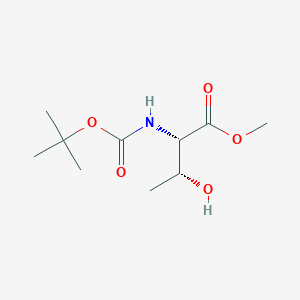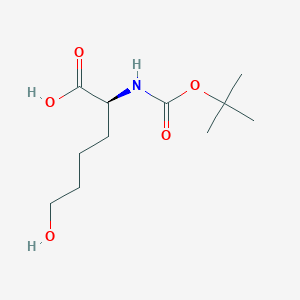
Boc-L-6-hydroxynorleucine
Vue d'ensemble
Description
Boc-L-6-hydroxynorleucine, also known as Boc-Nle (6-OH), is used as a starting material in organic synthesis and is also incorporated into peptides .
Synthesis Analysis
Another method involves the asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase .
Molecular Structure Analysis
The molecular formula of Boc-L-6-hydroxynorleucine is C11H21NO5 . The IUPAC name is (2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .
Physical And Chemical Properties Analysis
Boc-L-6-hydroxynorleucine has a molecular weight of 247.29 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 8 . The exact mass is 247.14197277 g/mol .
Applications De Recherche Scientifique
Polymer Synthesis and Drug Delivery Applications : Boc-L-leucine and similar amino acids have been used in the synthesis of chiral polymers, which show pH-responsive behavior. These cationic polymers are considered promising for drug delivery applications due to their ability to self-assemble into highly ordered structures (Bauri et al., 2013).
Chemical Intermediate for Biologically Active Molecules : 6-Hydroxynorleucine serves as a versatile chemical intermediate in the synthesis of numerous biologically active molecules. An efficient strategy for its synthesis from l-lysine has been reported, suggesting potential impacts on a wide field of biochemical research (McCarthy et al., 2016).
Enzymatic Synthesis for Vasopeptidase Inhibitor Production : L-6-Hydroxynorleucine, a key chiral intermediate, was prepared using glutamate dehydrogenase for synthesizing a vasopeptidase inhibitor. This method achieved high yield and optical purity, demonstrating its potential in pharmaceutical synthesis (Hanson et al., 1999).
Marker of Protein Carbonyl Oxidation in Aging Skin : In studies of aging human skin, 6-hydroxynorleucine was used as a marker to measure protein oxidation. This study revealed significant insights into the biochemical changes occurring in human skin with age and in conditions like diabetes and renal failure (Sell et al., 2007).
Inhibitors of Serine Proteases : Boc-amino acid derivatives have been utilized in the development of peptide analogues as inhibitors of serine proteases. These studies contribute to understanding enzyme-inhibitor interactions and designing new therapeutic agents (Sampson & Bartlett, 1991).
Synthesis of Chiral α-hydroxy γ-amino and α-hydroxy β-amino Acids : Boc-l-leucine was used in the stereoselective reduction of acetylenic ketones, contributing to the synthesis of protected β-hydroxy γ-amino and α-hydroxy β-amino acids. This research aids in the development of novel compounds for pharmaceutical applications (Alemany et al., 1999).
Mécanisme D'action
Target of Action
Boc-L-6-hydroxynorleucine is a non-natural amino acid with optical activity (L-configuration) and a protective group (BOC protective group) . The primary target of Boc-L-6-hydroxynorleucine is L-asparaginase , an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid. This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
It is known that the compound interacts with its target, l-asparaginase, in a way that affects the enzyme’s function
Pharmacokinetics
The compound’s bioavailability may be influenced by these properties, as well as by its chemical structure and the presence of the BOC protective group .
Result of Action
Given its interaction with L-asparaginase, it is likely that the compound affects the metabolism of asparagine and possibly other amino acids at the cellular level
Action Environment
The action, efficacy, and stability of Boc-L-6-hydroxynorleucine may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its action . It is soluble in alcohol and ketone solvents, but insoluble in water . This could influence how the compound is distributed in the body and how it interacts with its target. Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463788 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-6-hydroxynorleucine | |
CAS RN |
77611-37-1 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



